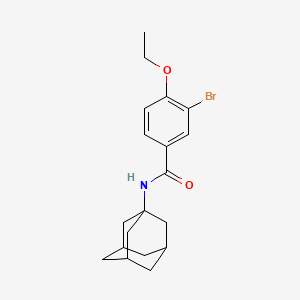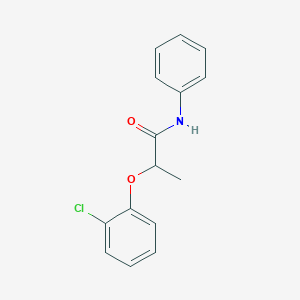![molecular formula C14H16N2O2 B4056244 [3-(6-isopropoxypyridazin-3-yl)phenyl]methanol](/img/structure/B4056244.png)
[3-(6-isopropoxypyridazin-3-yl)phenyl]methanol
Descripción general
Descripción
[3-(6-isopropoxypyridazin-3-yl)phenyl]methanol is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.121177757 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and TransformationsThe study of acid-catalyzed rearrangements and synthetic methodologies for obtaining pyridine oxides and other heterocyclic compounds is a foundational aspect of research in this area. For instance, Gilchrist, Iskander, and Yagoub (1985) explored the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines, leading to the formation of 3-alkoxypyridine 1-oxides and other derivatives through different mechanisms depending on the acidic conditions employed (Gilchrist, Iskander, & Yagoub, 1985). These transformations highlight the potential for generating diverse heterocyclic structures, which may include compounds structurally related to "[3-(6-isopropoxypyridazin-3-yl)phenyl]methanol."
Catalysis and Reaction MechanismsResearch on catalysis and reaction mechanisms provides insights into the synthesis of benzoxazine and oxazine derivatives. Reddy et al. (2012) described an In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012). This study exemplifies the utility of catalytic processes in constructing complex heterocyclic frameworks, which may be relevant for the synthesis and functionalization of compounds like "this compound."
Photochemical Studies and Material Applications
Photochemical studies, such as those conducted by Frija et al. (2008), investigate the behavior of heterocyclic compounds under light exposure, leading to the formation of oxazines and other cyclic structures through molecular nitrogen elimination (Frija et al., 2008). Such research provides a basis for understanding the photochemical properties of pyridazine derivatives and their potential applications in material science and photophysics.
Antimicrobial Activity and Biological Properties
The exploration of novel benzofuran-based 1,2,3-triazoles by Sunitha et al. (2017) for their antimicrobial activity underscores the potential of heterocyclic compounds in medicinal chemistry (Sunitha et al., 2017). While not directly related to "this compound," this research area highlights the importance of investigating the biological activities of synthetic compounds.
Propiedades
IUPAC Name |
[3-(6-propan-2-yloxypyridazin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)18-14-7-6-13(15-16-14)12-5-3-4-11(8-12)9-17/h3-8,10,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHWLXKRPCGURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide](/img/structure/B4056165.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-6-[2-(4-methylphenoxy)ethoxy]pyridazine](/img/structure/B4056169.png)

![3-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4056174.png)
![(2-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4056179.png)
![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B4056183.png)
![N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B4056190.png)
![N-(2-chlorophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4056197.png)
![2-(2,6-dimethylphenoxy)-N-{[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4056202.png)
![N-[2-(acetylamino)ethyl]-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4056215.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(methylthio)benzyl]amino}-3-pyrrolidinol](/img/structure/B4056236.png)
![methyl 5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4056240.png)


